molecular formula C18H23Cl2N5O B2612144 N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1396794-42-5

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2612144
CAS No.: 1396794-42-5
M. Wt: 396.32
InChI Key: XOXVVRUZRHIWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide (CAS 1396794-42-5) is a synthetic organic compound with a molecular formula of C18H23Cl2N5O and a molecular weight of 396.3 g/mol . This complex molecule features a piperazine core, a 3,5-dimethylpyrazole moiety, and a 3,4-dichlorophenyl group, making it a subject of interest in various research fields, particularly in medicinal chemistry. The structural motifs present in this compound are known to be significant in pharmaceutical research. The pyrazole ring system is a privileged scaffold in drug discovery, found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antipsychotic, and antidepressant effects . Furthermore, piperazine derivatives are commonly investigated for their potential interactions with the central nervous system . Specifically, compounds bearing piperazinyl-pyrazole structures have been studied as antagonists for receptors such as the dopamine D4 receptor, indicating potential research applications in neuropharmacology . The presence of the dichlorophenyl group can influence the compound's binding affinity and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N5O/c1-13-11-14(2)25(22-13)10-7-23-5-8-24(9-6-23)18(26)21-15-3-4-16(19)17(20)12-15/h3-4,11-12H,5-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVVRUZRHIWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22Cl2N4O\text{C}_{19}\text{H}_{22}\text{Cl}_2\text{N}_4\text{O}

Key features include:

  • Piperazine ring : Known for its versatility in medicinal chemistry.
  • Dichlorophenyl group : Often linked to enhanced biological activity.
  • Pyrazole moiety : Associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and anxiety.
  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and cancer progression has been suggested.
  • Antioxidant Activity : The pyrazole structure contributes to antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates the following pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar compounds can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or chronic pain.
  • Anticancer Potential : Preliminary studies indicate that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
AnticancerInhibition of cell proliferation
AntioxidantScavenging free radicals

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of a similar piperazine derivative in a rat model. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory potential of pyrazole derivatives in a murine model of arthritis. The results showed a significant decrease in paw swelling and inflammatory markers, supporting the compound's therapeutic potential for inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and evaluation of various analogs related to this compound. These studies emphasize:

  • Structure-Activity Relationship (SAR) : Identifying the influence of different substituents on biological activity.
  • In vitro and In vivo Testing : Comprehensive testing across multiple models to validate efficacy and safety profiles.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Structural Similarities : Shares a piperazine-carboxamide backbone and a chlorophenyl group.
  • Differences : Lacks the pyrazole moiety and has a single chlorine substitution (vs. 3,4-dichloro).
  • Key Data : The piperazine ring adopts a chair conformation, with bond lengths comparable to the target compound. However, the absence of the pyrazole group likely reduces affinity for sigma receptors .

N-(Substituted Phenyl)-4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6, )

  • Structural Features: Piperazine-carboxamide with quinazolinone instead of pyrazole. Substituents vary (e.g., 3-F, 4-Cl).
  • Comparison: Activity: Quinazolinone derivatives are associated with kinase inhibition, whereas pyrazole-containing compounds (e.g., the target) may target sigma receptors. Physical Properties: Melting points range from 189.5–199.6°C for A2–A6, similar to the target compound (exact data unavailable) .

Sigma Receptor Ligands

BD1047 and BD1063 ()

  • BD1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine.
  • BD1063 : 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine.
  • Comparison :
    • Structural : Both feature 3,4-dichlorophenyl groups but lack the pyrazole and carboxamide moieties.
    • Pharmacology : BD1047 is a sigma-1 antagonist, reversing (+)pentazocine-induced inhibition of dopamine release . The target compound’s pyrazole-ethyl-piperazine structure may enhance selectivity for sigma-2 receptors.

SR142801 ()

  • Structure : Contains a 3,4-dichlorophenyl group attached to a piperidine ring.
  • Comparison: Piperidine vs. piperazine core; SR142801 targets neurokinin receptors, highlighting how minor structural changes (e.g., ring saturation) alter receptor specificity .

Pyrazole-Containing Analogues

N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide ()

  • Structure : Dihydropyrazole linked to pyridinecarboxamide and 3,4-dichlorophenyl.
  • Comparison : The dihydropyrazole core differs from the dimethylpyrazole in the target compound. Pyridine substitution may confer distinct electronic properties affecting solubility or binding .

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g, )

  • Structure : Piperazine-thiazole hybrid with a dichlorophenyl-ureido group.
  • Comparison : The thiazole ring and urea linker contrast with the pyrazole-carboxamide in the target compound. Thiazole derivatives often exhibit antimicrobial activity, whereas pyrazole-piperazine structures are more common in CNS-targeted agents .

Receptor Binding and Functional Activity

  • Sigma Receptors: The 3,4-dichlorophenyl group is critical for sigma receptor binding, as seen in BD1047 (Ki < 100 nM for sigma-1) .
  • Dopamine Regulation : Similar to BD1047, the target compound may influence NMDA-stimulated dopamine release, but this requires empirical validation .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Target Notable Data/Activity Reference
Target Compound Piperazine-carboxamide 3,4-Dichlorophenyl, dimethylpyrazole Sigma receptors (hypothesized) Structural similarity to sigma ligands
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl Unknown Chair conformation piperazine
BD1047 Ethylamine 3,4-Dichlorophenyl, dimethylamino Sigma-1 antagonist Reverses dopamine inhibition
A3 () Piperazine-carboxamide 4-Fluorophenyl, quinazolinone Kinases Mp: 196.5–197.8°C, Yield: 57.3%
10g () Piperazine-thiazole 3,4-Dichlorophenyl-ureido Antimicrobial (hypothetical) Yield: 87.0%, ESI-MS m/z: 548.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.